molecular formula C8H15NO B15054595 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol

3-Methyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B15054595
M. Wt: 141.21 g/mol
InChI Key: AJPSDOLVFRJEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-azabicyclo[3.2.1]octan-3-ol, also known as tropine, is a bicyclic organic compound with the molecular formula C8H15NO. It is a derivative of tropane and is structurally characterized by a bicyclic ring system with a nitrogen atom and a hydroxyl group. This compound is a key intermediate in the synthesis of various tropane alkaloids, which are known for their significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the reduction of tropinone. Tropinone can be reduced using sodium amalgam in the presence of ethanol to yield tropine. Another method involves the catalytic hydrogenation of tropinone using palladium on carbon as a catalyst .

Industrial Production Methods

Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a palladium catalyst to reduce tropinone to tropine .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various tropane alkaloids.

    Biology: It serves as a model compound for studying the structure-activity relationships of tropane alkaloids.

    Medicine: Tropine derivatives are used in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with various molecular targets, particularly in the nervous system. It acts as an anticholinergic agent by inhibiting the action of acetylcholine at muscarinic receptors. This inhibition leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced muscle spasms and decreased secretion of bodily fluids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications

Properties

IUPAC Name

3-methyl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(10)4-6-2-3-7(5-8)9-6/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPSDOLVFRJEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC(C1)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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